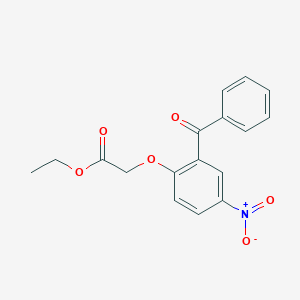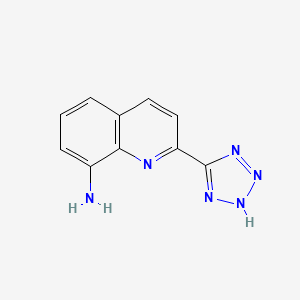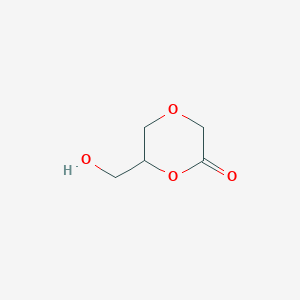
2,5,10,14-Tetramethylhexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,10,14-Tetramethylhexadecane, also known as phytane, is a branched-chain alkane with the molecular formula C20H42. It is a colorless, odorless liquid at room temperature and is a degradation product of chlorophyll. Phytane is commonly found in marine sediments, crude oils, and the tissues of plants and animals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phytane can be synthesized through the hydrogenation of phytol, a diterpene alcohol derived from chlorophyll. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of phytane is not common due to its limited commercial applications. it can be isolated from natural sources such as crude oil and marine sediments through various extraction and purification techniques, including gas chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Phytane undergoes several types of chemical reactions, including:
Oxidation: Phytane can be oxidized to form various oxidation products, including phytanic acid.
Reduction: Reduction reactions are less common due to the saturated nature of phytane.
Substitution: Phytane can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Substitution: Halogenation reactions often use halogens such as chlorine (Cl2) or bromine (Br2) under UV light or heat
Major Products Formed
Oxidation: Phytanic acid and other oxidation products.
Substitution: Halogenated phytane derivatives
Wissenschaftliche Forschungsanwendungen
Phytane has several scientific research applications, including:
Geochemistry: Used as a biomarker for studying ancient biological activity and environmental conditions.
Environmental Science: Serves as a proxy for past carbon dioxide levels in the atmosphere.
Biochemistry: Studied for its role in the degradation of chlorophyll and its metabolic pathways in various organisms
Wirkmechanismus
Phytane exerts its effects primarily through its role in the degradation of chlorophyll. It is metabolized by various microorganisms, including bacteria and archaea, through pathways that involve the oxidation of phytane to phytanic acid. This process is crucial for understanding the carbon cycle and the metabolic pathways of different organisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pristane (2,6,10,14-Tetramethylpentadecane): Another branched-chain alkane with similar properties and applications.
Squalane (2,6,10,15,19,23-Hexamethyltetracosane): A longer-chain branched alkane used in cosmetics and pharmaceuticals
Uniqueness
Phytane is unique due to its specific role as a degradation product of chlorophyll and its use as a biomarker in geochemical studies. Its structure and properties make it distinct from other similar compounds, such as pristane and squalane .
Eigenschaften
| 110823-67-1 | |
Molekularformel |
C20H42 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
2,5,10,14-tetramethylhexadecane |
InChI |
InChI=1S/C20H42/c1-7-18(4)13-10-14-19(5)11-8-9-12-20(6)16-15-17(2)3/h17-20H,7-16H2,1-6H3 |
InChI-Schlüssel |
WAGIMOJIUKLFPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCC(C)CCCCC(C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)




![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)

